molecular formula C13H19N5O2S B5423026 N-benzyl-N'-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]sulfamide

N-benzyl-N'-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]sulfamide

Cat. No.: B5423026
M. Wt: 309.39 g/mol
InChI Key: RPJKKVWRFACQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzyl, 1,2,4-triazole, and sulfamide groups. The 1,2,4-triazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. This, along with the benzyl and sulfamide groups, would give the compound unique chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could make the compound more polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs work by interacting with biological molecules in the body, while other chemicals might react with other substances in a chemical process .

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could explore its potential uses, investigate its properties in more detail, and develop methods for its large-scale synthesis .

Properties

IUPAC Name

N-(benzylsulfamoyl)-2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-11-16-12(2)18(17-11)9-8-14-21(19,20)15-10-13-6-4-3-5-7-13/h3-7,14-15H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJKKVWRFACQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCNS(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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